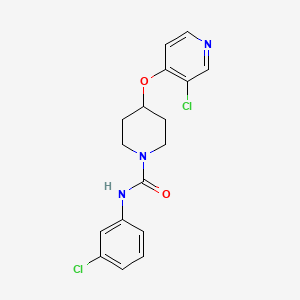

N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O2/c18-12-2-1-3-13(10-12)21-17(23)22-8-5-14(6-9-22)24-16-4-7-20-11-15(16)19/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPCKYMGLZCIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide bond formation reaction, often using reagents such as carbodiimides or acyl chlorides.

Attachment of Chlorinated Aromatic Rings: The chlorinated aromatic rings are attached via nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide has been explored for its potential therapeutic effects in treating various diseases, particularly those related to inflammation and cancer. The sulfonamide group is known for its inhibitory effects on enzymes, making this compound a candidate for drug development targeting specific molecular pathways involved in disease progression.

Case Studies

- Anti-inflammatory Activity : Research has shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on pyrimidine derivatives have demonstrated their effectiveness in inhibiting COX enzymes, suggesting that this compound could exhibit similar activities .

Antimicrobial Research

The compound's structural features suggest potential antimicrobial activity. Investigations into piperidine derivatives have revealed their effectiveness against various pathogens, indicating that this compound may also possess similar properties.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, which are essential in organic synthesis.

Synthetic Routes

The synthesis typically involves multi-step organic reactions starting with the chlorination of pyridine derivatives followed by coupling reactions to form the final product. Common reagents include chlorinating agents and solvents like ethanol.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Piperidine-Carboxamide Derivatives

N-(3-Chlorophenyl)-4-(2-oxo-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 3)

- Structure : Differs in the 4-position substituent, which is a benzimidazol-2-one group instead of the chloropyridyloxy moiety.

- Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate, yielding 83% .

- Relevance: Demonstrates the impact of replacing the pyridyloxy group with a heterocyclic ring.

PF3845

- Structure : 4-(3-[5-Trifluoromethylpyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide .

- Key Differences :

- Trifluoromethylpyridinyloxy substituent vs. chloropyridinyloxy.

- Benzyl linker at the 4-position of piperidine.

- PF3845 is reported as a modulator of G protein-coupled receptors, suggesting possible shared targets with the target compound .

N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Key Observations :

- Synthetic Yields : Compound 3’s 83% yield contrasts with lower yields in other analogues (e.g., 11% for a sulfonamide derivative in ), highlighting the influence of substituent complexity on reaction efficiency.

- Substituent Effects :

- Chlorine Atoms : Enhance lipophilicity and may improve binding to hydrophobic pockets in target proteins.

- Oxygen-Containing Groups (e.g., pyridyloxy, benzimidazolone): Facilitate hydrogen bonding, critical for enzyme inhibition (e.g., 8-Oxo inhibitors in ).

Biological Activity

N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorophenyl and a chloropyridinyl moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the piperidine and pyridine rings suggests potential interactions with neurotransmitter receptors, which may modulate their activity through binding interactions.

Key Mechanisms:

- Receptor Modulation: The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, thereby affecting the pharmacokinetics of other drugs or endogenous compounds.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antiparasitic Activity: Studies indicate that modifications in the structure can enhance antiparasitic properties. For instance, derivatives with specific substitutions showed improved efficacy against parasites resistant to conventional treatments .

- Neuropharmacological Effects: The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Research has shown that similar compounds can exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine pathways.

- Antimicrobial Properties: Some derivatives of this compound have been evaluated for their antibacterial activities. For example, certain structural modifications led to enhanced antibacterial potency against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Step 1 : Begin with a Buchwald-Hartwig coupling to attach the 3-chloropyridin-4-yloxy group to the piperidine ring. Use Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C for 12 hours .

- Step 2 : Introduce the 3-chlorophenyl carboxamide via an EDC/HOBt-mediated coupling in DMF at 0–25°C. Monitor pH (6.5–7.5) to avoid side reactions .

- Optimization : Adjust solvent polarity (e.g., switch from DMF to THF) if intermediates precipitate. Use HPLC tracking (C18 column, acetonitrile/water gradient) to assess purity at each step .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data interpretation be prioritized?

Methodological Answer:

- Primary Tools :

- ¹H/¹³C NMR : Focus on the piperidine ring protons (δ 3.2–4.1 ppm) and aromatic regions (δ 6.8–8.2 ppm) to confirm substitution patterns .

- HRMS : Validate molecular weight (expected [M+H]⁺ = 406.05) with <2 ppm error .

- Data Cross-Validation : Compare IR carbonyl stretches (amide C=O at ~1650 cm⁻¹) with computational DFT predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

- Hypothesis Testing :

- In vitro vs. in vivo Discrepancies : Test solubility in assay buffers (e.g., PBS vs. serum-containing media) to identify aggregation issues. Use dynamic light scattering (DLS) for particle size analysis .

- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended kinase or receptor in live cells .

- Case Study : A 2024 study found that logP >4.5 correlated with false-negative cellular results due to membrane trapping; adjust lipophilicity via methyl/pyridyl substitutions .

Q. What computational strategies are recommended to predict the binding mode of this compound to kinase targets, and how can SAR be iteratively improved?

Methodological Answer:

- Step 1 : Perform molecular docking (AutoDock Vina) using a cryo-EM structure of the target kinase (e.g., MET kinase, PDB: 3LQ8). Prioritize poses with halogen bonding between Cl substituents and kinase hinge residues .

- Step 2 : Validate with MM-GBSA free-energy calculations (Schrödinger Suite). Focus on ΔG contributions from the 3-chlorophenyl group .

- SAR Optimization : Synthesize analogs replacing the pyridinyloxy group with 6-methylpyridazine (see for similar substitutions) to enhance π-stacking .

Q. How can metabolic instability (e.g., rapid hepatic clearance) be addressed during preclinical development without compromising target affinity?

Methodological Answer:

- Metabolic Hotspots :

- Piperidine N-Dealkylation : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to slow CYP3A4-mediated oxidation .

- Amide Hydrolysis : Replace the carboxamide with a sulfonamide or urea (see for urea-based analogs) .

- In vitro Models : Use human liver microsomes (HLM) with NADPH cofactor and LC-MS/MS to quantify metabolite formation .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing dose-response curves in cellular assays, particularly with high background noise?

Methodological Answer:

Q. How should researchers validate off-target effects identified in kinome-wide profiling studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.